

# Spectroscopic Characterization of 4-Methyl-7-nitro-1H-indazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Methyl-7-nitro-1H-indazole

CAS No.: 104103-06-2

Cat. No.: B185859

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Methyl-7-nitro-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. As experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of nitro-substituted indazoles.

## Introduction to 4-Methyl-7-nitro-1H-indazole

**4-Methyl-7-nitro-1H-indazole** belongs to the indazole family, a class of bicyclic heteroaromatic compounds known for a wide range of biological activities. The presence of a nitro group, a strong electron-withdrawing moiety, and a methyl group on the indazole core significantly influences the molecule's electronic distribution, reactivity, and, consequently, its spectroscopic properties.[1] Accurate structural confirmation through a multi-technique spectroscopic approach is paramount for its application in synthesis and biological screening. This guide will cover the theoretical underpinnings, predictive data, and detailed acquisition protocols for

Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **4-Methyl-7-nitro-1H-indazole** in solution.<sup>[1]</sup> The analysis of chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of each proton and carbon atom in the molecule.

### Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The electron-withdrawing nitro group at the 7-position and the electron-donating methyl group at the 4-position will cause characteristic shifts in the aromatic region.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Methyl-7-nitro-1H-indazole** (in DMSO- $d_6$ )

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Prediction
N-H	~13.5	broad singlet	-	The N-H proton of indazoles is typically deshielded and appears as a broad signal at a high chemical shift.[2]
H-3	~8.3	singlet	-	This proton is adjacent to the pyrazole nitrogen and is expected to be deshielded.
H-5	~7.8	doublet	$J \approx 8.0$	Coupled to H-6. Its chemical shift is influenced by the adjacent methyl group.
H-6	~7.2	doublet	$J \approx 8.0$	Coupled to H-5. Its chemical shift is influenced by the adjacent nitro group.
4-CH <sub>3</sub>	~2.6	singlet	-	The methyl group protons will appear as a singlet in a typical range for aromatic methyl groups.

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with the carbon atom attached to the nitro group (C-7) expected to be significantly deshielded.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **4-Methyl-7-nitro-1H-indazole** (in DMSO- $d_6$ )

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale for Prediction
C-3	~135	Aromatic carbon in the pyrazole ring.
C-3a	~120	Bridgehead carbon.
C-4	~130	Aromatic carbon bearing the methyl group.
C-5	~125	Aromatic carbon.
C-6	~115	Aromatic carbon influenced by the nitro group.
C-7	~145	Aromatic carbon directly attached to the electron-withdrawing nitro group.[3]
C-7a	~140	Bridgehead carbon.
4-CH <sub>3</sub>	~20	Typical chemical shift for a methyl group attached to an aromatic ring.

## Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of **4-Methyl-7-nitro-1H-indazole**.

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of the compound.
- Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The choice of DMSO-d<sub>6</sub> is due to its excellent solubilizing power for many organic compounds and its ability to avoid exchange of the N-H proton.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Use a spectrometer with a field strength of at least 400 MHz for <sup>1</sup>H NMR to ensure good signal dispersion.[4]
  - Tune and match the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
  - Shim the magnetic field to achieve optimal resolution.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H spectrum.
  - Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual DMSO signal at 2.50 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
  - Process the data similarly to the <sup>1</sup>H spectrum.
  - Reference the spectrum to the DMSO-d<sub>6</sub> solvent signal at 39.52 ppm.

- 2D NMR (Optional but Recommended):
  - To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[1]

## Visualization of NMR Assignments

<sup>13</sup> C NMR Assignments	
4-CH <sub>3</sub>	~20 ppm
C-7	~145 ppm
C-6	~115 ppm
C-5	~125 ppm
C-4	~130 ppm
C-3	~135 ppm

<sup>1</sup> H NMR Assignments	
N-H	~13.5 ppm
4-CH <sub>3</sub>	~2.6 ppm
H-6	~7.2 ppm
H-5	~7.8 ppm
H-3	~8.3 ppm

4-Methyl-7-nitro-1H-indazole

[Click to download full resolution via product page](#)

Caption: Predicted NMR assignments for **4-Methyl-7-nitro-1H-indazole**.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For **4-Methyl-7-nitro-1H-indazole**, the key vibrational modes

will be those of the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the N-O bonds of the nitro group.

Table 3: Predicted IR Absorption Bands

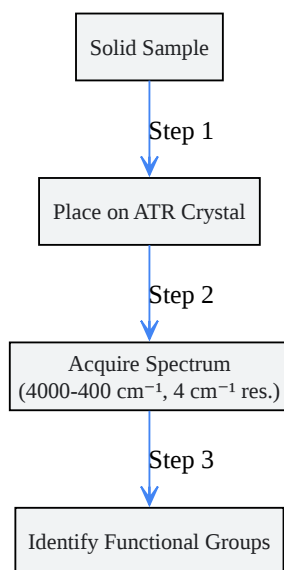
Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3300-3400	N-H stretch	Medium, broad
3000-3100	Aromatic C-H stretch	Medium
2850-2960	Methyl C-H stretch	Medium
1590-1620	Aromatic C=C stretch	Medium-Strong
1520-1560	Asymmetric NO <sub>2</sub> stretch	Strong
1340-1380	Symmetric NO <sub>2</sub> stretch	Strong
800-850	C-N stretch	Medium

## Experimental Protocol for IR Data Acquisition

- Sample Preparation:
  - For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.<sup>[5]</sup>
  - For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
  - Place the sample in the spectrometer and record the spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm<sup>-1</sup>.<sup>[5]</sup>
- Data Analysis:

- The background spectrum is automatically subtracted from the sample spectrum.
- Identify and label the major absorption peaks and assign them to the corresponding functional groups.

## Visualization of IR Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for ATR-IR spectroscopic analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data

Technique	Predicted m/z	Interpretation
Electrospray Ionization (ESI+)	[M+H] <sup>+</sup> = 178.06	Molecular ion peak (protonated)
Electron Ionization (EI)	M <sup>+</sup> = 177.05	Molecular ion peak

Fragmentation Pattern: Under EI conditions, common fragmentation pathways for nitroaromatic compounds involve the loss of  $\text{NO}_2$  ( $m/z$  46) and  $\text{NO}$  ( $m/z$  30). Therefore, fragment ions at  $m/z$  131 ( $\text{M}^+ - \text{NO}_2$ ) and  $m/z$  147 ( $\text{M}^+ - \text{NO}$ ) would be expected.

## Experimental Protocol for MS Data Acquisition

- Sample Preparation:
  - Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (ESI):
  - Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
  - Acquire the spectrum in positive ion mode.
  - Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.
- Data Acquisition (EI):
  - Introduce the sample via a direct insertion probe or through a GC inlet.
  - Use a standard electron energy of 70 eV.
- Data Analysis:
  - Identify the molecular ion peak to confirm the molecular weight.
  - Analyze the major fragment ions to gain further structural information.

## Conclusion

The comprehensive spectroscopic analysis of **4-Methyl-7-nitro-1H-indazole** requires a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework and robust experimental protocols to aid researchers in the structural elucidation of this compound. The predicted data, based on the analysis of structurally related molecules and fundamental principles, serves as a reliable reference for experimental verification. Adherence

to the described methodologies will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development involving this and other nitro-substituted indazole derivatives.

## References

- Alcázar, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [\[Link\]](#)
- Alcázar, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [\[Link\]](#)
- Xiao, Q., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [\[Link\]](#)
- Elguero, J., et al. (2011). Spectre de l'indazole en résonance magnétique nucléaire du <sup>13</sup>C. Canadian Journal of Chemistry. Available at: [\[Link\]](#)
- PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available at: [\[Link\]](#)
- Bansal, R. K. (2014). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform. Available at: [\[Link\]](#)
- Fruttarolo, F., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Available at: [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Reactivity and Spectroscopic Properties of 6-Nitroindazole. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. nbinno.com \[nbinno.com\]](http://nbinno.com)
- [2. Indazole\(271-44-3\) 1H NMR spectrum \[chemicalbook.com\]](http://chemicalbook.com)
- [3. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry \[arabjchem.org\]](http://arabjchem.org)
- [4. rsc.org \[rsc.org\]](http://rsc.org)
- [5. pubs.acs.org \[pubs.acs.org\]](http://pubs.acs.org)
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Methyl-7-nitro-1H-indazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185859/docs#spectroscopic-characterization-of-4-methyl-7-nitro-1h-indazole-a-technical-guide\]](https://www.benchchem.com/product/b185859/docs#spectroscopic-characterization-of-4-methyl-7-nitro-1h-indazole-a-technical-guide)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)